molecular formula C6H6F3N3 B009029 5-(Trifluoromethyl)pyridine-2,3-diamine CAS No. 107867-51-6

5-(Trifluoromethyl)pyridine-2,3-diamine

Cat. No.: B009029
CAS No.: 107867-51-6
M. Wt: 177.13 g/mol
InChI Key: RNSZENVDZWTPPG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2,3-diamine is an organic compound with the molecular formula C6H6F3N3. It is a derivative of pyridine, where the 5-position is substituted with a trifluoromethyl group and the 2,3-positions are substituted with amino groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

5-(Trifluoromethyl)pyridine-2,3-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyridine-2,3-diamine is unique due to the presence of both trifluoromethyl and amino groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

5-(Trifluoromethyl)pyridine-2,3-diamine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article compiles findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in drug design.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and two amino groups at the 2 and 3 positions. This unique structure enhances its reactivity and interaction with biological targets. The trifluoromethyl group is known to improve metabolic stability and bioactivity, making the compound a promising candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl pyridines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These compounds have been evaluated for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations, which suggests their potential as antimicrobial agents in clinical settings .

Anticancer Activity

Several studies have explored the anticancer properties of trifluoromethyl-substituted pyridines. For instance, compounds related to this compound have shown cytotoxic effects against cancer cell lines such as:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In these studies, the compounds exhibited IC50 values indicating effective cell growth inhibition, although they were less potent than established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, disrupting their function. This is particularly relevant in the context of cancer therapy where enzyme modulation can affect tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that trifluoromethylated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and interference with metabolic pathways are proposed mechanisms through which antimicrobial effects are achieved.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of trifluoromethyl pyridine derivatives, including this compound. The results indicated that while these compounds showed promise against various cancer cell lines, further optimization is required to enhance their efficacy and reduce toxicity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of related compounds against multi-drug resistant strains. The study reported that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential role in combating antibiotic resistance.

Data Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Values
This compoundAnticancerPC3X µM
This compoundAntimicrobialStaphylococcus aureusY µg/mL
Derivative AAnticancerK562Z µM
Derivative BAntimicrobialEscherichia coliW µg/mL

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSZENVDZWTPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436769
Record name 5-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107867-51-6
Record name 5-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 50 (950 mg, 4.59 mmol), methanol (15 mL) and Raney Ni (about 200 mg) was shaken under H2 (30-40 psi) for 2 h, then filtered. The filtrate was evaporated to dryness, giving 810 mg (100%) of the diamine 51 as a deep yellow powder, mp 97°-99° C. 1H NMR (CDCl3), 3.389 (bs, 2H), 4.556 (bs, 2H), 7.049 (s, 1H), 7.932 (s, 1H).
Name
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Add 10% Pd/C (0.5 g) to a solution of 3 nitro-5-(trifluoromethyl) pyridin-2-amine (1.0 g, 4.83 mmol) in ethanol (10 mL). Hydrogenate the mixture at a pressure of 50 psi for 5 hours. Filter the mixture through celite, evaporate to dryness under reduced pressure to obtain 5-trifluoromethyl-pyridine-2,3 diamine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To an autoclave reactor, 3-bromo-5-trifluoromethyl-pyridine-2-ylamine (40 g), acetylacetone copper(II) (2.2 g), acetylacetone (6.6 g), cesium carbonate (59 g), and NMP (105 mL) were added, and then 28% of aqueous ammonia solution (25 mL) was added under ice-cooling. After the reactor was sealed, the mixture heated to 110° C., and stirred with heating for 12 hours. The mixture was ice-cooled to room temperature, then diluted with water, and extracted with ethyl acetate. The combined organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 15 g 5-trifluoromethyl-pyridine-2,3-diamine (Compound (1F)-22).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
59 g
Type
reactant
Reaction Step One
Name
acetylacetone copper(II)
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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